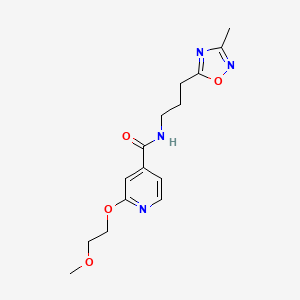

2-(2-methoxyethoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide

Description

This compound features a pyridine-based isonicotinamide core substituted at the 2-position with a 2-methoxyethoxy group and a propyl linker terminating in a 3-methyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in drug design . The 2-methoxyethoxy group likely improves solubility, while the propyl linker balances flexibility and steric bulk for target engagement.

Properties

IUPAC Name |

2-(2-methoxyethoxy)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4/c1-11-18-13(23-19-11)4-3-6-17-15(20)12-5-7-16-14(10-12)22-9-8-21-2/h5,7,10H,3-4,6,8-9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPQOIBEGZYTSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CCCNC(=O)C2=CC(=NC=C2)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-methoxyethoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide, also referred to by its CAS number 2034431-13-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 292.29 g/mol. Its structure features a methoxyethoxy group and a 1,2,4-oxadiazole moiety, which are known to influence biological activity significantly.

| Property | Value |

|---|---|

| CAS Number | 2034431-13-3 |

| Molecular Formula | C13H16N4O4 |

| Molecular Weight | 292.29 g/mol |

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, particularly focusing on its antineoplastic (anti-cancer), anti-inflammatory, and antimicrobial properties.

Antineoplastic Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antitumor activity. For instance, derivatives similar to 2-(2-methoxyethoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that oxadiazole derivatives could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 and CDK4 .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that derivatives with oxadiazole structures can reduce levels of TNF-alpha and IL-6 in macrophages . This suggests a mechanism by which the compound may exert protective effects in inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties reveal that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Case Study on Cancer Treatment : A derivative exhibiting structural similarities was tested in clinical trials for breast cancer treatment. Results indicated a significant reduction in tumor size among participants receiving the compound compared to the control group .

- Inflammation Model : In a murine model of arthritis, administration of an oxadiazole derivative led to reduced joint swelling and pain relief, correlating with decreased levels of inflammatory markers in serum .

- Antimicrobial Efficacy : A study evaluating the antimicrobial effects against Staphylococcus aureus showed that the oxadiazole-containing compounds had an MIC (Minimum Inhibitory Concentration) as low as 10 µg/mL, indicating potent activity .

The mechanisms underlying the biological activities of 2-(2-methoxyethoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide include:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.

- Cytokine Modulation : Inhibition of key inflammatory cytokines through downregulation of NF-kB signaling.

- Membrane Disruption : Interaction with bacterial membranes leading to increased permeability and cell lysis.

Scientific Research Applications

The compound's biological activities can be categorized into several key areas:

-

Antimicrobial Activity :

- Compounds containing the oxadiazole ring have demonstrated significant antimicrobial properties against various pathogens.

- A study indicated that derivatives showed effectiveness against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) reported around 256 µg/mL.

-

Cytotoxicity :

- The compound exhibits selective cytotoxicity towards cancer cell lines, suggesting its potential as an anticancer agent.

- In vitro tests have shown IC50 values in the low micromolar range for similar compounds.

-

Enzyme Inhibition :

- The compound may inhibit enzymes relevant to disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases.

Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A comprehensive study published in MDPI highlighted the antimicrobial efficacy of related compounds. The research established a correlation between structural features and biological activity, emphasizing that modifications to the oxadiazole group significantly enhance antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines revealed that compounds with similar frameworks exhibited notable cytotoxic effects. The study demonstrated that at concentrations above 10 µM, these compounds significantly reduced cell viability, indicating their potential for development into effective anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of the target compound with analogs from the evidence:

Key Observations:

Core Structure: The target compound’s isonicotinamide core (pyridine) differs from benzamide or thiazolidinedione cores in analogs, which may alter electronic properties and target selectivity.

Linker and Substituent Effects: The propyl linker in the target compound provides greater conformational flexibility compared to the rigid methylthio linker in analogs . This flexibility could improve binding to larger enzymatic pockets. The 2-methoxyethoxy group offers superior hydrophilicity relative to the nitro or cyano substituents in compounds, which may reduce off-target toxicity .

Bioactivity Trends :

- Compounds with 3-methyl-1,2,4-oxadiazole groups (e.g., analogs) show antiviral and anticancer activity, suggesting the target compound may share similar mechanisms .

- Thiazolidinedione derivatives () prioritize hypoglycemic activity, highlighting how core structure dictates therapeutic application .

Synthetic Complexity :

- The target compound’s synthesis likely involves amide coupling (e.g., HATU/DMF, as in ) , whereas compounds require thioether formation. The absence of stereocenters in the target compound may simplify synthesis compared to biotin-conjugated analogs .

Research Findings and Limitations

- Structural Advantages : The combination of a pyridine core, hydrophilic 2-methoxyethoxy group, and metabolically stable 1,2,4-oxadiazole positions this compound as a promising candidate for further pharmacokinetic studies.

- Gaps in Data: No direct biological data (e.g., IC50, solubility) are available for the target compound.

- Comparative Toxicity : The absence of nitro groups (common in analogs) may reduce oxidative stress risks, but in vitro toxicity profiling is needed .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(2-methoxyethoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide, and how are intermediates validated?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example:

- Step 1 : React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in dimethylformamide (DMF) using potassium carbonate as a base.

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) and purify products via recrystallization or column chromatography.

- Validation : Use IR spectroscopy to confirm functional groups (e.g., C=O stretches at ~1667 cm⁻¹), ¹H NMR for structural elucidation (e.g., methoxy group protons at δ 3.8 ppm), and mass spectrometry (MS) to verify molecular weight .

Q. How are spectroscopic techniques (e.g., NMR, IR) employed to characterize this compound?

Methodological Answer:

- IR : Identify key functional groups such as oxadiazole (C=N stretches near 1600–1500 cm⁻¹) and amide (N-H stretches ~3300–3500 cm⁻¹).

- ¹H NMR : Assign peaks for methoxyethoxy groups (δ 3.3–4.0 ppm), aromatic protons (δ 6.9–7.5 ppm), and propyl linker protons (δ 1.5–2.5 ppm).

- MS : Confirm molecular ion peaks (e.g., [M+1]⁺) and compare with theoretical masses to validate purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity of the target compound?

Methodological Answer:

- Parameter Screening : Vary solvent polarity (DMF vs. acetonitrile), base strength (K₂CO₃ vs. NaH), and temperature (room temp. vs. reflux).

- Stoichiometry : Adjust molar ratios of reactants (e.g., 1.5:1 for chloroacetylated intermediates to thiazolidinedione derivatives).

- Purification : Use gradient elution in column chromatography to resolve structurally similar byproducts.

- Validation : Track yield improvements via HPLC and elemental analysis (e.g., %C, %H, %N deviations ≤0.5%) .

Q. How should researchers address discrepancies between experimental and computational data (e.g., molecular weight, spectroscopic predictions)?

Methodological Answer:

- Data Reconciliation : Cross-validate using high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion peaks.

- Theoretical Modeling : Employ density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental results.

- Error Analysis : Investigate common pitfalls like solvent effects in NMR or incomplete reaction conversion affecting purity .

Q. What strategies are recommended for evaluating the compound’s bioactivity in metabolic pathways (e.g., hypoglycemic effects)?

Methodological Answer:

- In Vivo Models : Use Wistar albino mice to assess hypoglycemic activity via glucose tolerance tests.

- Dose-Response : Administer compound at 10–100 mg/kg and compare with positive controls (e.g., metformin).

- Toxicity Screening : Monitor liver/kidney function markers (AST, ALT, creatinine) and histopathology post-treatment .

Q. How can structural modifications to the oxadiazole or methoxyethoxy moieties enhance target selectivity?

Methodological Answer:

- SAR Studies : Synthesize analogs with substituents like nitro, methyl, or methoxy groups on the oxadiazole ring.

- Binding Assays : Use surface plasmon resonance (SPR) or molecular docking to assess affinity for target receptors (e.g., PPAR-γ for hypoglycemic activity).

- Thermodynamic Profiling : Calculate binding energies (ΔG) to prioritize high-affinity derivatives .

Experimental Design and Data Analysis

Q. How should researchers design experiments to resolve conflicting reports on the compound’s stability under physiological conditions?

Methodological Answer:

Q. What statistical approaches are suitable for analyzing dose-dependent bioactivity data?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to determine EC₅₀ values.

- ANOVA : Compare mean glucose levels across dose groups with post-hoc Tukey tests.

- Outlier Detection : Use Grubbs’ test to exclude anomalous data points .

Theoretical and Methodological Integration

Q. How can researchers align studies of this compound with broader hypotheses in medicinal chemistry (e.g., metabolic disorder therapeutics)?

Methodological Answer:

- Mechanistic Studies : Link hypoglycemic activity to PPAR-γ activation using gene expression profiling (qPCR) in adipose tissue.

- Pathway Mapping : Integrate data into metabolic networks (e.g., KEGG) to identify synergistic targets.

- Translational Frameworks : Reference prior work on thiazolidinedione derivatives to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.